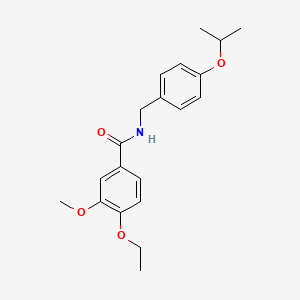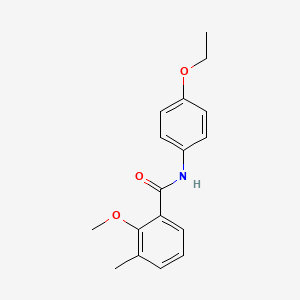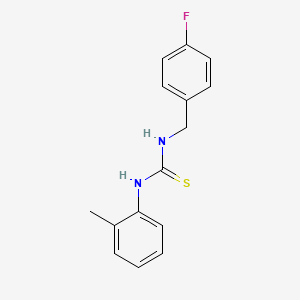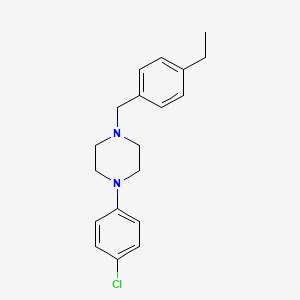![molecular formula C14H9Cl2F3N2O B5729965 N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the class of substituted urea herbicides and has been found to be effective against a broad range of weeds.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea involves the inhibition of photosynthesis in plants. It acts by blocking the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately results in cell death. This mechanism of action has been well-studied and is the basis for the herbicidal properties of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit photosynthesis, reduce chlorophyll content, and cause oxidative stress. In addition, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been found to have toxic effects on aquatic organisms, including fish and invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has been well-studied for its herbicidal properties. However, there are also limitations to its use in lab experiments. Diuron has been found to have toxic effects on some organisms, which can limit its use in certain experiments. In addition, its herbicidal properties can also limit its use in experiments that require intact plant material.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One area of research is the development of new herbicides that are more effective and less toxic than N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. Another area of research is the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea's potential applications in medicine and biotechnology. Finally, there is a need for further research on the environmental impact of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea and its potential effects on human health.
Synthesemethoden
Diuron can be synthesized by reacting 4-chloroaniline with 2-chloro-5-trifluoromethylphenyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in its pure form. This synthesis method has been well-established and is widely used in the production of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a broad range of weeds. In addition to its use as a herbicide, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been studied for its potential applications in the field of medicine and biotechnology. It has been found to have antimicrobial and antifungal properties and has been studied for its potential use in the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-2-4-10(5-3-9)20-13(22)21-12-7-8(14(17,18)19)1-6-11(12)16/h1-7H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFGESIZLHTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)

![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)





![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)
